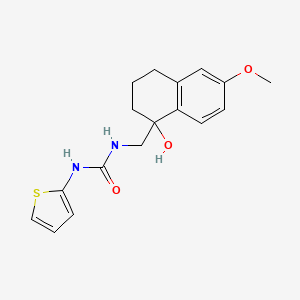
5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid is a heterocyclic compound featuring both furan and oxazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Coupling of the Rings: The final step involves coupling the oxazole and furan rings, which can be done using various coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclodehydration and cyclization steps, which offer better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: Electrophilic substitution reactions can occur at the methyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, acylated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used to study the interactions of heterocyclic compounds with biological systems. Its structure is similar to many bioactive molecules, making it a useful tool in drug discovery and development .
Medicine
In medicine, derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of both furan
Propriétés
IUPAC Name |
5-methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-5-3-7(10(12)13)9(14-5)8-4-6(2)15-11-8/h3-4H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPDLGSYANEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=NOC(=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)







![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)


![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)
![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-benzyl-8-ethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)
